molecular formula C21H17N3O3S B2411524 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-64-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2411524
CAS No.: 852133-64-3
M. Wt: 391.45
InChI Key: JXUCHAKTXGLSLB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-19(20(25)22-15-7-8-17-18(11-15)27-10-9-26-17)28-21-23-16(12-24(13)21)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUCHAKTXGLSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to a class of imidazo-thiazole derivatives known for their diverse biological activities. The molecular formula is C19H18N4O3SC_{19}H_{18}N_4O_3S, and it has a molecular weight of 366.44 g/mol. Its structure is characterized by the presence of a benzodioxin moiety linked to an imidazo-thiazole framework.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of imidazo-thiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activities reported for related compounds:

Compound NameCell Line TestedIC50 (µM)Reference
Imidazo[2,1-b][1,3]thiazole derivative AHCT116 (colon cancer)1.5
Imidazo[2,1-b][1,3]thiazole derivative BMCF7 (breast cancer)0.8
Imidazo[2,1-b][1,3]thiazole derivative CHeLa (cervical cancer)2.0

These studies indicate that the imidazo-thiazole scaffold possesses inherent antiproliferative properties.

The mechanism through which this compound exerts its effects is not fully elucidated but is believed to involve the following pathways:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at various phases (G0/G1 or G2/M), leading to inhibited proliferation.

Study 1: Cytotoxicity Against Pancreatic Cancer Cells

A study evaluated the cytotoxic effects of various imidazo-thiazole derivatives on pancreatic cancer cell lines (SUIT-2, Panc-1). The results indicated that certain derivatives exhibited IC50 values ranging from 0.5 to 5 µM, suggesting potent antiproliferative activity against these notoriously resistant cells .

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. Histopathological analyses revealed increased apoptosis and reduced proliferation markers in treated tumors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reagents/conditions are critical?

  • Methodology : The synthesis of structurally related carboxamides often involves cyclization reactions. For example, thiazole derivatives are synthesized via refluxing acetonitrile with hydrazinecarboxamide intermediates, followed by iodine-mediated cyclization in DMF to form thiadiazole cores . For imidazo-thiazole systems, multi-step protocols using N-phenylhydrazinecarboxamides and isothiocyanates are common, with critical purification via flash chromatography (e.g., ethyl acetate/hexane) .
  • Key Characterization : Confirm intermediate and final structures using 1H^1H/13C^{13}C NMR and IR spectroscopy to detect NH, C=O, and C-S-C bonds .

Q. How should researchers validate the compound’s purity and structural integrity?

  • Methodology :

  • Chromatography : Use HPLC or TLC with UV detection to assess purity (>95%).
  • Spectroscopy :
  • IR : Identify functional groups (e.g., carboxamide C=O at ~1650–1700 cm1^{-1}) .
  • NMR : Verify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., M+^+ at m/z 379 for a related triazolone derivative) .

Advanced Research Questions

Q. How can computational chemistry accelerate reaction optimization for this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error cycles .
  • Solvent/Reagent Optimization : Predict solvent effects (e.g., DMF vs. acetonitrile) on cyclization efficiency using COSMO-RS models .
    • Case Study : A study on thiadiazoline derivatives optimized iodine concentration in DMF via computational free-energy profiles, reducing reaction time by 40% .

Q. What experimental strategies resolve contradictions in pharmacological activity data?

  • Methodology :

  • Comparative Analysis : Cross-validate assays (e.g., antimicrobial vs. cytotoxicity) using standardized protocols. For example, discrepancies in IC50_{50} values may arise from variations in cell lines (e.g., HeLa vs. MCF-7) .
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify potency and efficacy .
    • Example : A benzothiazole carboxamide showed conflicting antitumor activity due to pH-dependent solubility; adjusting buffer conditions (pH 7.4 vs. 6.5) resolved discrepancies .

Q. How can researchers identify biological targets for this compound?

  • Methodology :

  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) .
  • Proteomics : Use affinity chromatography or SILAC to identify binding partners in cell lysates .
    • Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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